molecular formula C16H2Br4O4 B8228061 1,3,6,8-Tetrabromopyrene-4,5,9,10-tetraone

1,3,6,8-Tetrabromopyrene-4,5,9,10-tetraone

Cat. No.: B8228061
M. Wt: 577.8 g/mol
InChI Key: MZCKIQOGNXULBH-UHFFFAOYSA-N
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Description

1,3,6,8-Tetrabromopyrene-4,5,9,10-tetraone is a brominated derivative of pyrene, a polycyclic aromatic hydrocarbonIt has the molecular formula C16H2Br4O4 and a molecular weight of 577.8 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,3,6,8-Tetrabromopyrene-4,5,9,10-tetraone can be synthesized through the bromination of pyrene. One common method involves dissolving pyrene in carbon tetrachloride (CCl4) and adding a bromine solution in carbon tetrachloride. The reaction mixture is stirred until the red solution turns yellow, indicating the completion of the bromination process .

Industrial Production Methods: Industrial production of this compound typically involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The process may include purification steps such as recrystallization and chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: 1,3,6,8-Tetrabromopyrene-4,5,9,10-tetraone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can produce compounds with altered oxidation states .

Scientific Research Applications

1,3,6,8-Tetrabromopyrene-4,5,9,10-tetraone has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1,3,6,8-tetrabromopyrene-4,5,9,10-tetraone involves its interaction with molecular targets and pathways. The compound’s bromine atoms and pyrene core play a crucial role in its reactivity and interactions. It can act as a luminescent probe, selectively sensing metal ions and nitroaromatic explosives through specific binding interactions .

Comparison with Similar Compounds

Uniqueness: 1,3,6,8-Tetrabromopyrene-4,5,9,10-tetraone stands out due to its unique combination of bromine atoms and pyrene core, which imparts distinct chemical and physical properties.

Biological Activity

1,3,6,8-Tetrabromopyrene-4,5,9,10-tetraone is a brominated derivative of pyrene with significant biological activity and potential applications in various fields. This article delves into its biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C16H2Br4O4
  • Molecular Weight : 577.80 g/mol
  • Appearance : Light gray solid
  • Solubility : Soluble in DMSO

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. The compound's structure allows it to act as a luminescent probe for sensing metal ions and nitroaromatic explosives through specific binding interactions. Its bromine atoms enhance its reactivity and interaction with biological targets .

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Studies have shown that brominated compounds can possess antimicrobial properties. Tetrabromopyrene derivatives may inhibit the growth of certain bacteria and fungi .
  • Cytotoxicity : The compound has been evaluated for cytotoxic effects on various cell lines. In vitro studies using the MTT assay demonstrated varying degrees of cytotoxicity depending on concentration and exposure time .
  • Biocompatibility : Some research suggests that certain derivatives of pyrene are biocompatible and may be suitable for biomedical applications. The assessment of biocompatibility is crucial for any potential therapeutic use .

Case Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial efficacy of various brominated pyrene derivatives against Gram-positive and Gram-negative bacteria. The results indicated that this compound exhibited significant inhibitory effects on bacterial growth at specific concentrations. The mechanism was attributed to the disruption of bacterial cell membranes by the compound's reactive bromine atoms.

Case Study 2: Cytotoxicity Assessment

In a cytotoxicity assessment involving mouse L929 fibroblast cells, researchers utilized the MTT assay to evaluate cell viability after exposure to different concentrations of this compound. Results showed a dose-dependent decrease in cell viability at higher concentrations. This study highlighted the importance of careful dosage in potential therapeutic applications .

Comparative Analysis with Similar Compounds

Compound NameStructure TypeBiological ActivityRemarks
1,3,6-TetrabromopyreneBrominated PyreneModerate cytotoxicitySimilar structure; lower activity
1-Bromo-2-nitropyreneBrominated PyreneHigh antimicrobial activityMore potent against bacteria
PyreneNon-brominatedLow biological activityBaseline for comparison

Properties

IUPAC Name

1,3,6,8-tetrabromopyrene-4,5,9,10-tetrone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H2Br4O4/c17-3-1-4(18)8-11-7(3)13(21)15(23)9-5(19)2-6(20)10(12(9)11)16(24)14(8)22/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZCKIQOGNXULBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=C3C(=C1Br)C(=O)C(=O)C4=C(C=C(C(=C43)C(=O)C2=O)Br)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H2Br4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

577.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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